molecular formula C23H21N3O3 B2583128 1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-14-2

1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2583128
M. Wt: 387.439
InChI Key: RZVYEOSBUXWZMR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, is C11H10N2O2 .

Scientific Research Applications

Sigma Receptor Ligands

Research has shown that spiro[isobenzofuran-1,4'-piperidines] and related compounds exhibit high affinity for sigma receptors, which play a significant role in the central nervous system (CNS). These compounds have been synthesized and evaluated as sigma ligands, with variations in their structures affecting their affinity and selectivity towards sigma 1 and sigma 2 binding sites. For instance, compounds with certain N-substituents show high affinity for sigma 2 binding sites with notable selectivity, suggesting their potential in modulating sigma receptor-mediated processes (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Further investigations into spiro[isobenzofuran-1,4'-piperidines] have identified their potential as central nervous system agents. Early studies focused on compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1,4'-piperidine] due to their significant inhibition of tetrabenazine-induced ptosis, indicating their potential as antidepressants or neuroprotective agents. The structural features, especially the presence of a phenyl group and the basicity of the nitrogen atom, were found to be crucial for their activity (Bauer et al., 1976).

Potential Antihypertensive and Diuretic Properties

Spiro[isobenzofuran-1,4'-piperidines] with specific modifications, such as the attachment of a sulfur atom to the nitrogen, have demonstrated species-specific diuretic and antihypertensive activities in animal models. These findings highlight the versatility of these compounds in potentially addressing cardiovascular conditions (Klioze & Novick, 1978).

Histamine H3 Receptor Inverse Agonists

Some spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, indicating their potential in modulating histaminergic activity within the brain, which could be relevant for treating various neurological disorders (Jitsuoka et al., 2008).

Safety And Hazards

Safety information for Methyl 4-(1H-imidazol-1-yl)benzoate, a related compound, indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . Therefore, the development of new imidazole derivatives for various therapeutic applications is a promising area of research.

properties

IUPAC Name

1'-[4-(imidazol-1-ylmethyl)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-21(18-7-5-17(6-8-18)15-25-14-11-24-16-25)26-12-9-23(10-13-26)20-4-2-1-3-19(20)22(28)29-23/h1-8,11,14,16H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVYEOSBUXWZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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